Kanshone C

Description

Structure

3D Structure

Properties

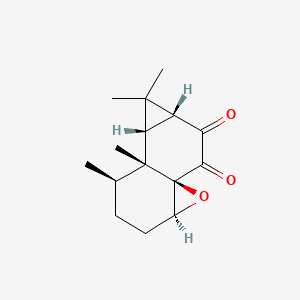

Molecular Formula |

C15H20O3 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(1R,3S,6R,7R,8S,10R)-6,7,9,9-tetramethyl-2-oxatetracyclo[5.5.0.01,3.08,10]dodecane-11,12-dione |

InChI |

InChI=1S/C15H20O3/c1-7-5-6-8-15(18-8)12(17)10(16)9-11(13(9,2)3)14(7,15)4/h7-9,11H,5-6H2,1-4H3/t7-,8+,9-,11+,14-,15-/m1/s1 |

InChI Key |

NGUGLLPTHUYIGI-CKRUZVNXSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@@]3([C@]1([C@H]4[C@H](C4(C)C)C(=O)C3=O)C)O2 |

Canonical SMILES |

CC1CCC2C3(C1(C4C(C4(C)C)C(=O)C3=O)C)O2 |

Origin of Product |

United States |

Foundational & Exploratory

Kanshone C: A Technical Whitepaper on its Putative Mechanism of Action in Neuronal Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively documents the anti-neuroinflammatory effects of various sesquiterpenoids isolated from Nardostachys jatamansi, the source of Kanshone C. However, as of late 2025, direct experimental evidence detailing the mechanism of action of this compound specifically within neuronal cells is not available. This document summarizes the established effects of related compounds on microglial cells, proposes a hypothesized mechanism of indirect neuroprotection, and provides a framework of requisite experimental protocols to elucidate the direct effects of this compound on neurons.

Introduction: The Therapeutic Potential of Sesquiterpenoids from Nardostachys jatamansi

Nardostachys jatamansi, a perennial herb found in the Himalayas, has a long history of use in traditional medicine for treating neurological disorders. Modern phytochemical research has identified sesquiterpenoids as a major class of bioactive compounds within this plant. Several of these compounds, including various Kanshones, have demonstrated potent anti-neuroinflammatory properties. Neuroinflammation, primarily mediated by glial cells such as microglia, is a critical factor in the pathogenesis of numerous neurodegenerative diseases. Consequently, the modulation of neuroinflammatory pathways by compounds like this compound presents a promising avenue for therapeutic intervention.

Established Mechanism of Action in Microglial Cells: Inhibition of Neuroinflammation

The predominant body of research on Kanshones and related sesquiterpenoids from Nardostachys jatamansi has been conducted in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a standard in vitro model for neuroinflammation.

Inhibition of Pro-inflammatory Mediators

Studies have shown that sesquiterpenoids from Nardostachys jatamansi dose-dependently inhibit the production of key pro-inflammatory mediators in activated microglia. This includes nitric oxide (NO), prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2)[1][2]. Furthermore, the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-12 (IL-12), and tumor necrosis factor-α (TNF-α) is also significantly suppressed[1].

The NF-κB Signaling Pathway

The primary mechanism underlying the anti-neuroinflammatory effects of these sesquiterpenoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[1]. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Sesquiterpenoids from Nardostachys jatamansi have been shown to suppress the phosphorylation of IκBα, thereby preventing NF-κB translocation and subsequent gene expression[1].

Hypothesized Mechanism of Action in Neuronal Cells: Indirect Neuroprotection

Based on the potent anti-neuroinflammatory effects observed in microglia, it is hypothesized that this compound provides indirect neuroprotection. In this model, this compound does not act on the neuron itself, but rather on the surrounding microglial cells. By inhibiting microglial activation and the subsequent release of neurotoxic pro-inflammatory mediators, this compound would create a less hostile environment for neurons, thereby preventing inflammation-induced neuronal stress, dysfunction, and apoptosis.

Data Presentation: Anti-Neuroinflammatory Activity of Sesquiterpenoids from Nardostachys jatamansi

The following table summarizes the quantitative data available for the inhibitory effects of various sesquiterpenoids from N. jatamansi on NO production in LPS-stimulated BV-2 microglial cells.

| Compound | IC50 (µM) for NO Inhibition | Source |

| Kanshone J | > 50 | [1] |

| Kanshone K | 46.54 ± 2.11 | [1] |

| Desoxo-narchinol A | 3.48 ± 0.47 | [1] |

| Narchinol B | 2.43 ± 0.23 | [1] |

| Nardosinone | Not specified, but potent | [3] |

Data presented as mean ± SEM. IC50 values represent the concentration required for 50% inhibition.

Proposed Key Experiments to Elucidate Direct Neuronal Effects

To address the current gap in the literature, a series of experiments targeting neuronal cells directly are required. The following protocols outline the necessary methodologies.

Neuronal Cell Culture and Viability Assay

Objective: To determine if this compound has a direct protective effect on neurons against a common neurotoxic stimulus.

Methodology:

-

Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) or primary cortical neurons in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Plate cells in 96-well plates. Pre-treat with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

-

Induction of Neurotoxicity: Introduce a neurotoxic agent such as glutamate (5 mM) or hydrogen peroxide (100 µM) and incubate for 24 hours.

-

MTT Assay: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Quantification: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader. Cell viability will be expressed as a percentage of the untreated control.

Analysis of Apoptotic Markers via Western Blotting

Objective: To determine if this compound's neuroprotective effects are mediated through the modulation of key apoptotic proteins.

Methodology:

-

Cell Culture and Treatment: Culture and treat neuronal cells in 6-well plates as described in section 5.1.

-

Protein Extraction: After 24 hours of neurotoxin exposure, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and β-actin (as a loading control) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to β-actin. Calculate the Bcl-2/Bax ratio.

Conclusion and Future Directions

While this compound belongs to a class of sesquiterpenoids with demonstrated anti-neuroinflammatory efficacy in microglial cells, its direct mechanism of action in neurons remains to be elucidated. The current evidence strongly suggests an indirect neuroprotective role through the suppression of microglial activation via the NF-κB pathway. Future research must focus on direct neuronal studies, as outlined in the proposed experimental protocols, to determine if this compound can directly modulate neuronal survival pathways, such as the Bcl-2 family of apoptotic proteins. A comprehensive understanding of its activity in both microglia and neurons is essential for the development of this compound as a potential therapeutic agent for neurodegenerative diseases.

References

The Core of Kanshone C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanshone C is a naturally occurring sesquiterpenoid of the nardosinone type, a class of compounds that has garnered significant interest within the scientific community for its potential therapeutic applications. Isolated from the roots and rhizomes of Nardostachys jatamansi, a plant with a long history of use in traditional medicine, this compound and its derivatives are being investigated for their biological activities, particularly their anti-inflammatory and anti-neuroinflammatory properties. This technical guide provides a comprehensive overview of the origin, proposed biosynthetic pathway, and mechanism of action of this compound, supplemented with detailed experimental protocols and quantitative data for related compounds to facilitate further research and drug development endeavors.

Origin and Isolation of this compound

This compound is a secondary metabolite found predominantly in the underground parts of Nardostachys jatamansi (family Caprifoliaceae), a flowering plant native to the Himalayas. The biosynthesis and accumulation of nardosinone-type sesquiterpenoids, including this compound, occur almost exclusively in the roots and rhizomes of this plant.

Proposed Experimental Protocol for Isolation and Purification

While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a general methodology can be constructed based on the established procedures for separating sesquiterpenoids from Nardostachys jatamansi. This protocol serves as a foundational guide for researchers.

1.1.1. Extraction

-

Plant Material Preparation: Air-dried and powdered rhizomes and roots of Nardostachys jatamansi are used as the starting material.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol at room temperature. This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites.

-

Concentration: The resulting methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

1.1.2. Fractionation

-

Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step separates compounds based on their polarity, with sesquiterpenoids like this compound typically concentrating in the less polar fractions (e.g., n-hexane and chloroform).

1.1.3. Chromatographic Purification

-

Column Chromatography: The n-hexane or chloroform fraction is subjected to column chromatography over silica gel. A gradient elution system, starting with n-hexane and gradually increasing the polarity with ethyl acetate, is employed to separate the components. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles to known nardosinone-type sesquiterpenoids are pooled, concentrated, and further purified by preparative HPLC. A reversed-phase C18 column is typically used with a mobile phase gradient of methanol and water or acetonitrile and water. The elution is monitored by a UV detector, and peaks corresponding to individual compounds are collected.

-

Structure Elucidation: The purity and structure of the isolated this compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).

Experimental Workflow for Isolation of this compound

Caption: A generalized workflow for the extraction and purification of this compound.

Biosynthesis of this compound

The biosynthesis of this compound, a sesquiterpenoid, originates from the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are synthesized through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.

2.1. Proposed Biosynthetic Pathway

While the complete enzymatic pathway for this compound has not been fully elucidated, a plausible route can be proposed based on the known biosynthesis of sesquiterpenoids and the identification of candidate genes in Nardostachys jatamansi.

-

Formation of Farnesyl Pyrophosphate (FPP): One molecule of DMAPP and two molecules of IPP are condensed by farnesyl pyrophosphate synthase (FPPS) to form the C15 precursor, farnesyl pyrophosphate (FPP).

-

Sesquiterpene Skeleton Formation: FPP is then cyclized by a specific terpene synthase (TPS) to form the characteristic bicyclic or tricyclic skeleton of the nardosinone-type sesquiterpenoids. Transcriptome analysis of N. jatamansi has identified several candidate NjTPS genes that may be responsible for this crucial step.

-

Post-Cyclization Modifications: The nascent sesquiterpene skeleton undergoes a series of oxidative modifications, such as hydroxylation and oxidation, catalyzed by cytochrome P450 monooxygenases (CYPs). Numerous NjCYP genes have been identified as potential candidates for these tailoring reactions that ultimately lead to the formation of this compound and other related nardosinone-type compounds.

Proposed Biosynthetic Pathway of this compound

Caption: A proposed biosynthetic pathway leading to this compound.

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The biological activities of nardosinone-type sesquiterpenoids, including this compound and its analogs, are primarily attributed to their ability to modulate key signaling pathways involved in inflammation and neuroinflammation. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to their mechanism of action.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the expression of pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Nardosinone-type sesquiterpenoids have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.

Inhibition of the NF-κB Signaling Pathway

Caption: Mechanism of NF-κB pathway inhibition by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in cellular responses to a variety of external stimuli, including stress and inflammation. Key components of this pathway include extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases leads to the downstream activation of transcription factors that regulate the expression of inflammatory mediators. Nardosinone-type sesquiterpenes have been observed to suppress the phosphorylation of ERK, JNK, and p38 MAPKs, thereby attenuating the inflammatory response.

Modulation of the MAPK Signaling Pathway

Caption: Modulation of the MAPK signaling pathway by this compound.

Quantitative Data on Biological Activity

While specific quantitative data for the biological activity of this compound is limited in the available literature, studies on closely related Kanshone derivatives and other nardosinone-type sesquiterpenoids provide valuable insights into their potential potency. The following tables summarize the reported half-maximal inhibitory concentrations (IC₅₀) for these related compounds in various anti-inflammatory and anti-neuroinflammatory assays.

Table 1: Inhibitory Effects of Kanshone Derivatives on Nitric Oxide (NO) Production in LPS-stimulated BV2 Microglial Cells

| Compound | IC₅₀ (µM) |

| Kanshone B | Data not available |

| Kanshone E | Data not available |

| Kanshone N | 55.3 ± 2.8 |

| Narchinol A | 45.1 ± 2.3 |

| 7-methoxydesoxo-narchinol | 40.2 ± 2.0 |

Data from studies on nardosinone-type sesquiterpenoids isolated from Nardostachys jatamansi.

Table 2: Inhibitory Effects of Kanshone Derivatives on Prostaglandin E₂ (PGE₂) Production in LPS-stimulated BV2 Microglial Cells

| Compound | IC₅₀ (µM) |

| Kanshone B | Data not available |

| Kanshone E | Data not available |

| Kanshone N | 48.7 ± 2.5 |

| Narchinol A | 38.2 ± 1.9 |

| 7-methoxydesoxo-narchinol | 35.8 ± 1.8 |

Data from studies on nardosinone-type sesquiterpenoids isolated from Nardostachys jatamansi.

Conclusion

This compound, a nardosinone-type sesquiterpenoid from Nardostachys jatamansi, represents a promising natural product scaffold for the development of novel anti-inflammatory and anti-neuroinflammatory agents. Its proposed mechanism of action, involving the modulation of the NF-κB and MAPK signaling pathways, provides a solid foundation for further investigation. While the complete biosynthetic pathway and specific quantitative bioactivity data for this compound require further elucidation, the information presented in this guide offers a comprehensive starting point for researchers and drug development professionals. Future studies focusing on the specific enzymes involved in its biosynthesis and a more detailed characterization of its pharmacological profile will be crucial in unlocking the full therapeutic potential of this intriguing natural compound.

The Pharmacological Profile of Kanshone C: A Technical Overview for Drug Discovery Professionals

An In-Depth Guide to the Preclinical Pharmacological Properties of the Sesquiterpenoid Kanshone C, with a Focus on its Anti-Inflammatory Mechanisms.

Introduction

This compound is a naturally occurring sesquiterpenoid isolated from the rhizomes and roots of Nardostachys jatamansi, a plant with a long history of use in traditional medicine. As a member of the nardosinone-type sesquiterpenoid class, this compound shares a structural kinship with other bioactive compounds that have demonstrated significant pharmacological activities, particularly in the realm of inflammation and neuroinflammation. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound and its close analogues, offering valuable insights for researchers and professionals engaged in drug discovery and development. While direct and extensive research on this compound is limited, this document synthesizes the available data on related Kanshone compounds to infer its potential therapeutic applications and mechanisms of action.

Anti-Inflammatory and Anti-Neuroinflammatory Properties

Inhibition of Pro-Inflammatory Mediators

In vitro studies on lipopolysaccharide (LPS)-stimulated BV2 microglial cells have shown that Kanshone analogues effectively inhibit the production of key pro-inflammatory mediators. This includes a dose-dependent reduction in nitric oxide (NO) and prostaglandin E2 (PGE2).[1] The overproduction of these molecules is a hallmark of neuroinflammation and contributes to neuronal damage in various neurodegenerative diseases.

The inhibitory effects of Kanshone J and Kanshone K on NO production are summarized in the table below.

| Compound | Cell Line | Stimulant | Inhibitory Effect on NO Production (IC50) |

| Kanshone J | BV2 | LPS | 46.54 µM |

| Kanshone K | BV2 | LPS | > 50 µM |

Table 1: Inhibitory concentration (IC50) values of Kanshone analogues on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[1]

Furthermore, these compounds have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively.[1]

Mechanism of Action: Modulation of Key Signaling Pathways

The anti-inflammatory effects of nardosinone-type sesquiterpenoids, including the Kanshone family, are primarily mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In an activated state, it translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines and enzymes. Sesquiterpenoids from Nardostachys jatamansi have been shown to inhibit the activation of the NF-κB pathway in LPS-stimulated BV2 microglial cells by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκB-α. This action blocks the nuclear translocation of the active NF-κB dimer, thereby halting the inflammatory cascade.[2]

MAPK Signaling Pathway

The MAPK signaling cascade, which includes c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), plays a crucial role in cellular responses to external stimuli, including inflammation. Studies on related nardosinone-type sesquiterpenoids have demonstrated their ability to suppress the phosphorylation of JNK, p38, and ERK in LPS-stimulated microglial cells. By inhibiting these key kinases, these compounds effectively attenuate the downstream inflammatory signaling.

Experimental Protocols

While specific experimental protocols for this compound are not available, the following methodologies are representative of the in vitro assays used to evaluate the anti-inflammatory properties of its analogues.

Cell Culture and Treatment

Murine BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere. For experiments, cells are pre-treated with various concentrations of the test compound (e.g., Kanshone J or K) for a specified duration (e.g., 1 hour) before stimulation with 1 µg/mL of LPS.

Nitric Oxide (NO) Production Assay

NO production is measured in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture medium is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Western Blot Analysis

To determine the effect on protein expression (e.g., iNOS, COX-2) and phosphorylation of signaling proteins (e.g., IκBα, JNK, p38, ERK), cells are lysed and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with specific primary antibodies, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Other Potential Pharmacological Activities

While the primary focus of research on Kanshones has been on their anti-inflammatory effects, a study on this compound-derived sesquiterpenoid hybrids has explored their activity on the serotonin transporter (SERT).[3] This suggests that the Kanshone scaffold may have potential applications in the development of therapeutics for neurological and psychiatric disorders. However, the direct activity of this compound on SERT or other central nervous system targets has not been reported.

Conclusion and Future Directions

This compound, a sesquiterpenoid from Nardostachys jatamansi, belongs to a class of compounds with demonstrated anti-inflammatory and anti-neuroinflammatory potential. Based on the activities of its close analogues, it is plausible that this compound exerts its effects through the inhibition of the NF-κB and MAPK signaling pathways, thereby reducing the production of pro-inflammatory mediators.

To fully elucidate the pharmacological profile of this compound, further research is imperative. Key future directions should include:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive pharmacological testing.

-

In Vitro and In Vivo Studies: Direct evaluation of the anti-inflammatory, anti-neuroinflammatory, and other potential pharmacological activities of this compound using a range of cellular and animal models.

-

Quantitative Analysis: Determination of key pharmacological parameters such as IC50 and EC50 values for its effects on various targets and pathways.

-

Mechanism of Action Studies: Detailed investigation into the precise molecular targets and mechanisms by which this compound modulates inflammatory and other signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound derivatives to optimize its potency, selectivity, and pharmacokinetic properties.

The exploration of this compound represents a promising avenue for the discovery of novel therapeutic agents for inflammatory and neurodegenerative diseases. The insights provided in this guide, drawn from the broader family of Kanshone sesquiterpenoids, lay the groundwork for these future investigations.

References

- 1. Six this compound-derived sesquiterpenoid hybrids nardochalaristolones A-D, nardoflavaristolone A and dinardokanshone F from Nardostachys jatamansi DC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sesquiterpenoids and Their Anti-Inflammatory Activity: Evaluation of Ainsliaea yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kanshone A | C15H22O2 | CID 10466564 - PubChem [pubchem.ncbi.nlm.nih.gov]

Kanshone C and Serotonin Transporter Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between Kanshone C, a natural compound isolated from Nardostachys jatamansi, and the serotonin transporter (SERT). SERT is a critical target in the treatment of various neuropsychiatric disorders, and the exploration of novel modulators is of significant interest. This document summarizes the available data on this compound's inhibitory effects on SERT, details relevant experimental methodologies for assessing such interactions, and illustrates the associated signaling pathways. While qualitative evidence points to this compound as a potent SERT inhibitor, specific quantitative binding affinity and functional inhibition data (e.g., Ki, IC50) are not yet available in the public domain. This guide serves as a foundational resource for researchers investigating this compound and similar natural products for serotonergic drug discovery.

Introduction to the Serotonin Transporter (SERT)

The serotonin transporter (SERT), encoded by the SLC6A4 gene, is a monoamine transporter protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron[1][2]. This process is crucial for terminating serotonergic neurotransmission and maintaining serotonin homeostasis[1][2]. Dysregulation of SERT function has been implicated in a range of psychiatric conditions, including depression, anxiety disorders, and obsessive-compulsive disorder[3]. Consequently, SERT is a primary target for many antidepressant medications, such as selective serotonin reuptake inhibitors (SSRIs)[2].

This compound: A Natural SERT Modulator

This compound is an aristolane-type sesquiterpenoid isolated from the roots and rhizomes of Nardostachys jatamansi (also known as Nardostachys chinensis Batal.)[4]. This plant has a long history of use in traditional medicine for treating digestive and neuropsychiatric disorders[4]. Recent studies have identified several compounds from Nardostachys jatamansi that modulate SERT activity, positioning them as potential leads for novel antidepressant drug development[5].

Reported SERT Activity of this compound and Related Compounds

A key study by Xu et al. (2017) investigated the effects of various sesquiterpenoids from Nardostachys chinensis on SERT function using a high-content assay[4]. The findings demonstrated that this compound is a significant inhibitor of SERT activity[4]. In fact, among the compounds tested, this compound was reported to be the most potent SERT inhibitor[4]. The same study also identified other compounds from the same plant that either inhibit or enhance SERT activity.

Table 1: Summary of SERT Regulatory Activity of Compounds from Nardostachys chinensis

| Compound Name | Compound Type | Reported Effect on SERT Activity |

| This compound | Aristolane-type sesquiterpenoid | Inhibition (strongest among tested) |

| Nardosinone | Nardosinane-type sesquiterpenoid | Inhibition |

| Nardosinonediol | Nardosinane-type sesquiterpenoid | Inhibition |

| Desoxo-narchinol A | Nardosinane-type sesquiterpenoid | Enhancement (potent) |

| 1(10)-aristolen-9β-ol | Aristolane-type sesquiterpenoid | Enhancement |

| Nardostachone | Nardosinane-type sesquiterpenoid | Enhancement |

Source: Xu et al., 2017[4]

Note: Specific IC50 or Ki values for these interactions were not provided in the cited literature. The reported activity is based on a high-content fluorescence-based assay measuring SERT function[4].

Experimental Protocols for Assessing SERT Interaction

The characterization of a compound's interaction with SERT typically involves a combination of binding and functional assays. Below are detailed methodologies for key experiments relevant to studying compounds like this compound.

High-Content Assay for SERT Function

High-content screening (HCS) assays are powerful tools for assessing SERT function in a cellular context and are suitable for screening natural product libraries[6][7]. The principle of one such assay involves using a fluorescent substrate of SERT, such as 4-(4-(dimethylamino)styryl)-N-methylpyridinium (ASP+), which is taken up by cells expressing SERT. The intracellular accumulation of the fluorescent substrate can be quantified using high-content imaging systems. Inhibitors of SERT will reduce the uptake of the fluorescent substrate, leading to a decrease in intracellular fluorescence.

Detailed Methodology:

-

Cell Culture and Seeding:

-

Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing the human SERT (hSERT) are commonly used.

-

Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Plates are incubated at 37°C and 5% CO2 for 24-48 hours.

-

-

Compound Treatment:

-

On the day of the assay, the cell culture medium is removed, and cells are washed with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Test compounds (e.g., this compound) are serially diluted to the desired concentrations in the assay buffer.

-

The compound dilutions are added to the respective wells, along with positive controls (e.g., a known SERT inhibitor like fluoxetine) and negative controls (vehicle).

-

The plates are incubated with the compounds for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

-

Substrate Addition and Uptake:

-

A solution of the fluorescent SERT substrate (e.g., ASP+) is added to all wells to initiate the uptake reaction.

-

The plates are incubated for a specific duration (e.g., 10-20 minutes) at 37°C to allow for substrate uptake.

-

-

Image Acquisition and Analysis:

-

The assay is stopped by washing the cells with ice-cold buffer to remove the extracellular fluorescent substrate.

-

The intracellular fluorescence is immediately measured using a high-content imaging system.

-

Image analysis software is used to identify individual cells and quantify the mean fluorescence intensity per cell.

-

The data is normalized to the controls, and IC50 values are calculated from the concentration-response curves.

-

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter[8]. These assays measure the direct binding of a radiolabeled ligand to the target protein. For SERT, a commonly used radioligand is [3H]citalopram or [3H]paroxetine.

Detailed Methodology:

-

Membrane Preparation:

-

Cell membranes are prepared from cells or tissues expressing SERT (e.g., HEK293-hSERT cells, rat brain cortex).

-

Cells or tissues are homogenized in an ice-cold buffer and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in an appropriate binding buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [3H]citalopram).

-

Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., fluoxetine).

-

The reaction is incubated at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation of Bound and Free Ligand:

-

The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

The filters are washed rapidly with ice-cold wash buffer to remove the unbound radioligand.

-

-

Quantification:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The radioactivity retained on the filters is counted using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

-

The IC50 value is determined from the resulting competition curve.

-

The inhibition constant (Ki) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualization of Workflows and Pathways

Experimental Workflow for SERT Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing natural product inhibitors of SERT, such as this compound.

Caption: Workflow for identifying and characterizing SERT modulators.

Serotonin Transporter Signaling Pathway

Inhibition of SERT by compounds like this compound leads to an increase in the extracellular concentration of serotonin in the synaptic cleft. This elevated serotonin level enhances the activation of various postsynaptic and presynaptic serotonin receptors, triggering downstream signaling cascades.

Caption: SERT inhibition by this compound enhances serotonergic signaling.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent inhibitor of the serotonin transporter. This finding, coupled with the traditional use of Nardostachys jatamansi for neuropsychiatric conditions, makes this compound a compelling candidate for further investigation in the development of novel antidepressants. The immediate next steps for the research community should focus on:

-

Quantitative Characterization: Determining the precise binding affinity (Ki) and functional inhibition potency (IC50) of this compound at the serotonin transporter is paramount.

-

Selectivity Profiling: Assessing the selectivity of this compound for SERT over other monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET), is crucial for predicting its pharmacological profile and potential side effects.

-

In Vivo Efficacy: Preclinical studies in animal models of depression and anxiety are necessary to evaluate the therapeutic potential of this compound.

-

Mechanism of Action: Elucidating the exact binding site and mechanism of inhibition (e.g., competitive, non-competitive) will provide valuable insights for structure-activity relationship studies and lead optimization.

This technical guide provides a framework for these future investigations, summarizing the current knowledge and outlining the necessary experimental approaches to fully characterize the interaction between this compound and the serotonin transporter.

References

- 1. ClinPGx [clinpgx.org]

- 2. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Novel serotonin transporter regulators: Natural aristolane- and nardosinane- types of sesquiterpenoids from Nardostachys chinensis Batal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antidepressant activities and regulative effects on serotonin transporter of Nardostachys jatamansi DC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A nonradioactive high-throughput/high-content assay for measurement of the human serotonin reuptake transporter function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Nonradioactive High-Throughput/High-Content Assay for Measurement of the Human Serotonin Reuptake Transporter Function In Vitro | Semantic Scholar [semanticscholar.org]

- 8. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Neuroinflammatory Potential of Kanshone Sesquiterpenoids: A Technical Guide for Researchers

An In-depth Examination of the Mechanisms and Therapeutic Promise of Kanshone C and Its Analogs

Introduction

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical factor in the pathogenesis of various neurodegenerative diseases. Microglia, the resident immune cells of the CNS, play a central role in initiating and propagating these inflammatory cascades. Consequently, the modulation of microglial activation represents a promising therapeutic strategy for a range of neurological disorders. Sesquiterpenoids isolated from the medicinal plant Nardostachys jatamansi have garnered significant interest for their potent anti-neuroinflammatory properties. Among these, the Kanshone family of sesquiterpenoids has shown notable efficacy in preclinical studies.

This technical guide provides a comprehensive overview of the anti-neuroinflammatory properties of Kanshone sesquiterpenoids, with a focus on the available data for this compound and its closely related analogs. Due to the limited specific research on this compound's anti-neuroinflammatory activity, this document synthesizes the current understanding derived from studies on other members of the Kanshone family, such as Kanshones J and K. The primary mechanism of action appears to be the inhibition of pro-inflammatory mediator production in lipopolysaccharide (LPS)-stimulated microglial cells through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the quantitative data, experimental protocols, and underlying signaling pathways to facilitate further investigation into this promising class of natural compounds.

Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

The anti-neuroinflammatory effects of Kanshone sesquiterpenoids are primarily attributed to their ability to suppress the activation of microglia. In response to inflammatory stimuli like LPS, microglia initiate a signaling cascade that results in the production of various pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Kanshone compounds have been shown to effectively inhibit the production of these molecules.[1]

The core mechanisms underlying this inhibition involve the downregulation of two major signaling pathways: the NF-κB pathway and the MAPK pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Studies on compounds isolated from Nardostachys jatamansi suggest that they can suppress the phosphorylation of IκBα, thereby preventing NF-κB translocation and subsequent gene expression.

MAPK Signaling Pathway

The MAPK pathway is another crucial regulator of inflammation. It consists of a cascade of protein kinases, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). The activation of these kinases through phosphorylation leads to the activation of transcription factors that, in turn, promote the expression of pro-inflammatory genes. Nardosinone-type sesquiterpenes have been shown to suppress the phosphorylation of p38, ERK, and JNK in LPS-stimulated microglia.

Quantitative Data on Anti-Neuroinflammatory Activity

| Compound | Source Organism | Assay | Cell Line | IC50 (µM) | Reference |

| Kanshone J | Nardostachys jatamansi | NO Inhibition | BV2 | >50 | [1] |

| Kanshone K | Nardostachys jatamansi | NO Inhibition | BV2 | 46.54 ± 2.11 | [1] |

| Desoxo-narchinol A | Nardostachys jatamansi | NO Inhibition | BV2 | 3.48 ± 0.47 | [1] |

| Narchinol B | Nardostachys jatamansi | NO Inhibition | BV2 | 2.43 ± 0.23 | [1] |

Experimental Protocols

The following sections detail the typical methodologies employed in the in vitro assessment of the anti-neuroinflammatory properties of Kanshone sesquiterpenoids.

In Vitro Anti-Neuroinflammatory Assay Workflow

Cell Culture and Treatment

-

Cell Line: Murine microglial BV2 cells are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

BV2 cells are seeded in appropriate culture plates (e.g., 96-well plates for viability and NO assays, larger plates for protein extraction).

-

After 24 hours of incubation, the cells are pre-treated with various concentrations of the test compound (e.g., this compound or its analogs) for 1 hour.

-

Subsequently, the cells are stimulated with lipopolysaccharide (LPS) (typically 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This colorimetric assay measures the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

After the 24-hour LPS stimulation, 50-100 µL of the cell culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.

-

The mixture is incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at approximately 540 nm using a microplate reader.

-

The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.

-

Cell Viability Assay (MTT Assay)

-

Principle: This assay assesses cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.

-

Procedure:

-

Following the treatment period, the culture medium is removed.

-

MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

-

The MTT solution is then removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at approximately 570 nm.

-

Western Blot Analysis

-

Objective: To determine the protein expression levels of key inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated and total p38, ERK, JNK, and IκBα).

-

Procedure:

-

Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a bicinchoninic acid (BCA) assay or a similar method.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion and Future Directions

The available evidence strongly suggests that Kanshone sesquiterpenoids, isolated from Nardostachys jatamansi, are a promising class of natural compounds with significant anti-neuroinflammatory properties. Their mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, provides a solid foundation for their therapeutic potential in neurodegenerative diseases.

While direct and extensive research on this compound is currently lacking, the data from its analogs, such as Kanshone K, indicate that this family of compounds warrants further investigation. Future research should focus on:

-

The isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

-

In-depth in vitro studies to determine the specific IC50 values of this compound for the inhibition of various pro-inflammatory mediators.

-

Head-to-head comparison of the anti-neuroinflammatory potency of different Kanshone derivatives to establish structure-activity relationships.

-

Elucidation of the precise molecular targets of this compound within the NF-κB and MAPK pathways.

-

Evaluation of the efficacy and safety of this compound in in vivo models of neuroinflammation and neurodegenerative diseases.

A thorough exploration of these research avenues will be crucial in determining the clinical viability of this compound and its analogs as novel therapeutics for the treatment of neuroinflammatory disorders.

References

The Structure-Activity Relationship of Kanshone C: A Technical Guide for Drug Discovery

An In-depth Analysis of a Promising Sesquiterpenoid for the Development of Novel Therapeutics

Introduction

Kanshone C, a naturally occurring aristolane-type sesquiterpenoid, has emerged as a molecule of significant interest in the field of drug discovery. Isolated from medicinal plants of the Nardostachys genus, this complex natural product has demonstrated a range of biological activities, positioning it as a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the structure-activity relationship (SAR) of this compound, with a focus on its anticancer, anti-inflammatory, and serotonin transporter (SERT) inhibitory activities.

This document is intended for researchers, scientists, and drug development professionals. It summarizes the available quantitative data, details key experimental protocols, and visualizes important biological pathways and experimental workflows to facilitate further investigation and analog development.

Core Structure and Known Biological Activities

This compound possesses a characteristic tricyclic sesquiterpenoid core. Its biological activities are attributed to this unique chemical architecture. The primary reported activity of this compound is its potent inhibition of the serotonin transporter (SERT). Additionally, based on the activities of structurally related compounds, this compound is presumed to possess anti-inflammatory and anticancer properties, primarily through the inhibition of the NF-κB signaling pathway and induction of cytotoxicity in cancer cells.

Quantitative Biological Data

The following tables summarize the available quantitative data for this compound and related sesquiterpenoids. This data provides a foundation for understanding the preliminary structure-activity relationships.

Table 1: Cytotoxicity of Kanshone A and Related Sesquiterpenoids

| Compound | Cell Line | IC50 (µM) | Reference |

| Kanshone A | P-388 | Not specified | [1] |

| Epoxynardosinone | CAPAN-2 | 2.60 ± 1.85 | [2] |

| 1-Hydroxylaristolone | CFPAC-1 | 1.12 ± 1.19 | [2] |

| 1(10)-Aristolane-9β-ol | PANC-1 | >10 | [2] |

| 1(10)-Aristolen-2-one | PANC-1 | 6.50 ± 1.10 | [2] |

| Alpinenone | PANC-1 | 0.01 ± 0.01 | [2] |

| Nardostachin | PANC-1 | 3.20 ± 0.90 | [2] |

| 1(10)-Aristolane-9β-ol | SW1990 | 4.82 ± 6.96 | [2] |

| Epoxynardosinone | SW1990 | 0.07 ± 0.05 | [2] |

| Nardostachin | SW1990 | 0.25 ± 0.09 | [2] |

Table 2: SERT Inhibitory Activity of this compound and Analogs

| Compound | Activity | Notes | Reference |

| This compound | Strong SERT inhibitor | Most potent among tested aristolane-type sesquiterpenoids |

Structure-Activity Relationship (SAR) Insights

While a systematic SAR study of this compound is not yet available in the public domain, preliminary insights can be drawn from the existing data on related compounds.

For Anticancer Activity:

-

The aristolane skeleton appears to be a viable scaffold for cytotoxic activity.

-

Modifications at various positions on the aristolane core, as seen in compounds like epoxynardosinone and 1-hydroxylaristolone, can lead to potent cytotoxicity against pancreatic cancer cell lines.[2]

-

The presence and position of hydroxyl and epoxy groups seem to play a significant role in modulating the cytotoxic potency.

For Anti-inflammatory Activity (NF-κB Inhibition):

-

Although direct quantitative data for this compound is unavailable, other sesquiterpenoids from the same plant source demonstrate potent anti-neuroinflammatory effects by inhibiting the NF-κB pathway.

-

The α,β-unsaturated carbonyl moiety present in many sesquiterpenoid quinones is a known Michael acceptor and is often crucial for their anti-inflammatory and anticancer activities, likely through covalent modification of target proteins like IKK or NF-κB itself.

For SERT Inhibition:

-

This compound has been identified as a strong inhibitor of SERT.

-

The overall lipophilicity and three-dimensional shape of the aristolane core are likely key determinants for binding to the serotonin transporter.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable the replication and expansion of these findings.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., PANC-1, MCF-7, A549)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound and its analogs, dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its analogs (typically ranging from 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of compounds on the NF-κB signaling pathway.

Materials:

-

HEK293T cells stably transfected with an NF-κB luciferase reporter construct

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound and its analogs, dissolved in DMSO

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Luciferase Assay System (e.g., Promega)

-

96-well opaque plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cells into 96-well opaque plates at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or its analogs for 1-2 hours.

-

Stimulation: Stimulate the cells with TNF-α (typically 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.

-

Cell Lysis: Lyse the cells according to the manufacturer's protocol for the luciferase assay system.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay). Calculate the percentage of NF-κB inhibition relative to the TNF-α stimulated control and determine the IC50 value.

SERT Inhibition Assay (Radioligand Uptake Assay)

This assay measures the ability of a compound to inhibit the uptake of serotonin by the serotonin transporter.

Materials:

-

HEK293 cells stably expressing the human serotonin transporter (hSERT)

-

DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection agent (e.g., G418)

-

[³H]Serotonin (5-HT)

-

This compound and its analogs, dissolved in DMSO

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Scintillation fluid

-

96-well plates

-

Filter plates and vacuum manifold

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed hSERT-HEK293 cells into 96-well plates and grow to confluency.

-

Compound Incubation: Wash the cells with assay buffer and then incubate with various concentrations of this compound or its analogs for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Radioligand Uptake: Initiate serotonin uptake by adding a fixed concentration of [³H]5-HT (typically at or below its Km for SERT) and incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]5-HT using a scintillation counter.

-

Data Analysis: Determine the non-specific uptake in the presence of a saturating concentration of a known SERT inhibitor (e.g., fluoxetine). Subtract the non-specific uptake from all measurements. Calculate the percentage of SERT inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of this compound.

Signaling Pathway

Caption: Proposed mechanism of NF-κB inhibition by this compound analogs.

Experimental Workflow

Caption: High-level workflow for the screening of this compound analogs.

Logical Relationship of Structures

References

In Vitro Effects of Kanshone C on Microglial Cells: A Review of Currently Available Scientific Literature

Despite a comprehensive search of scientific databases and scholarly articles, there is currently no publicly available research detailing the specific in vitro effects of Kanshone C on microglial cells. This technical guide aims to address the user's request; however, the core requirement of summarizing quantitative data, providing detailed experimental protocols, and creating visualizations for this compound's effects on microglia cannot be fulfilled due to the absence of primary research on this specific topic.

While this compound is a known natural product isolated from Salvia miltiorrhiza (Danshen), a plant widely used in traditional medicine, its biological activities on microglial cells have not yet been reported in the scientific literature. Research on other compounds from Salvia miltiorrhiza, such as cryptotanshinone and tanshinone IIA, has demonstrated anti-inflammatory and neuroprotective effects on microglia, primarily through the modulation of key signaling pathways involved in neuroinflammation, such as the NF-κB and MAPK pathways. However, these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Understanding Microglial Activation and Neuroinflammation

Microglia are the resident immune cells of the central nervous system (CNS) and play a crucial role in maintaining brain homeostasis. In response to pathogens or injury, microglia become activated, a process that is critical for clearing cellular debris and initiating tissue repair. However, chronic or excessive microglial activation can lead to the production of pro-inflammatory mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β), contributing to a state of neuroinflammation. This persistent inflammatory environment is implicated in the pathogenesis of various neurodegenerative diseases.

A key signaling pathway involved in the inflammatory response of microglia is the Nuclear Factor-kappa B (NF-κB) pathway .

Another critical pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway .

Hypothetical Experimental Workflow

Should research on this compound and microglia become available, a typical experimental workflow to investigate its anti-neuroinflammatory effects would likely involve the following steps:

Conclusion and Future Directions

Future research should focus on:

-

Investigating the dose-dependent effects of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.

-

Elucidating the impact of this compound on key inflammatory signaling pathways, such as NF-κB and MAPKs.

-

Assessing the neuroprotective effects of this compound in co-culture models of microglia and neurons.

Such studies would provide the necessary data to construct a comprehensive technical guide as requested and would contribute valuable knowledge to the field of neuropharmacology and drug development for neurodegenerative diseases. Researchers, scientists, and drug development professionals are encouraged to explore this promising, yet uninvestigated, natural compound.

An In-depth Technical Guide to the Natural Sources and Derivatives of Kanshone C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kanshone C, a sesquiterpenoid of the nardosinane type, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound, its derivatives, and their associated biological activities. Detailed methodologies for the isolation of this compound and the assessment of its anti-neuroinflammatory effects are presented. Furthermore, this document summarizes key quantitative data and elucidates the known signaling pathways through which this compound and its derivatives exert their effects. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound and its derivatives are primarily isolated from the rhizomes and roots of Nardostachys jatamansi (D.Don) DC, a flowering plant belonging to the Caprifoliaceae family.[1] This plant, also known as spikenard, has a long history of use in traditional medicine systems. Recent phytochemical investigations have led to the isolation and characterization of a diverse array of this compound-related compounds from this species.

A study focusing on the metabolome and transcriptome of Nardostachys jatamansi revealed the presence of this compound, alongside isonardosinone and nardosinone, in various tissues of the plant, including the roots, rhizome, leaf, flower, and anthocaulus.[2] Quantitative analysis using Ultra-Performance Liquid Chromatography (UPLC) has been employed to determine the content of these sesquiterpenoids in different plant parts.[2]

Isolation of this compound from Nardostachys jatamansi

The isolation of this compound and its derivatives from Nardostachys jatamansi typically involves solvent extraction followed by various chromatographic techniques.

General Extraction and Fractionation Protocol

A common procedure for extracting sesquiterpenoids from the rhizomes and roots of Nardostachys jatamansi is as follows:

-

Extraction: The dried and powdered plant material is extracted with methanol using sonication.

-

Partitioning: The resulting methanol extract is then dissolved in a water-methanol mixture and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.[3]

-

Chromatography: The fractions obtained are subjected to further separation using a combination of chromatographic methods, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure compounds.[4]

Derivatives of this compound

Several derivatives of this compound have been isolated from Nardostachys jatamansi. These compounds often feature modifications to the core this compound structure, leading to a range of biological activities.

Naturally Occurring Derivatives

-

Nardochalaristolones A-D: These are sesquiterpenoid-chalcone hybrids that share a this compound-derived sesquiterpenoid unit.[1][5]

-

Nardoflavaristolone A: A pair of epimeric sesquiterpenoid-flavonone hybrids also containing a this compound moiety.[1][5]

-

Dinardokanshone F: A sesquiterpenoid dimer derived from this compound.[1][5]

-

Kanshone L, M, and N: These are other nardosinone-type sesquiterpenoids that have been isolated alongside this compound.[4][6]

The structures of these derivatives have been elucidated using extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1][5][6]

Biological Activities and Structure-Activity Relationships

This compound and its derivatives have been investigated for a variety of biological activities, with a particular focus on their anti-neuroinflammatory effects.

Anti-Neuroinflammatory Activity

Several studies have demonstrated the potential of this compound derivatives to mitigate neuroinflammation. For instance, certain sesquiterpenoids isolated from Nardostachys jatamansi have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[4] This inhibition of NO production is a key indicator of anti-inflammatory activity.

Quantitative Biological Data

The following table summarizes the available quantitative data on the biological activity of selected this compound derivatives.

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Compound 3 (from study) | NO Production | BV2 | > 10 | [4] |

| Compound 4 (from study) | NO Production | BV2 | > 10 | [4] |

| Narchinol A (8) | NO Production | BV2 | > 10 | [4] |

Note: More extensive quantitative data, including specific IC50 values for a wider range of this compound derivatives, is an area for future research.

Signaling Pathways

The anti-neuroinflammatory effects of this compound and its derivatives are believed to be mediated, at least in part, through the modulation of key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes.[7][8][9]

Studies have shown that certain sesquiterpenoids from Nardostachys jatamansi can inhibit the activation of the NF-κB pathway in LPS-stimulated BV2 microglial cells by suppressing the phosphorylation of IκBα and blocking the nuclear translocation of NF-κB.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Books & E-Journals - [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi [mdpi.com]

- 5. Six this compound-derived sesquiterpenoid hybrids nardochalaristolones A-D, nardoflavaristolone A and dinardokanshone F from Nardostachys jatamansi DC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]

Kanshone C and Its Derivatives: Unraveling Molecular Targets in the Central Nervous System

An In-depth Technical Guide for Researchers and Drug Development Professionals

The intricate landscape of the central nervous system (CNS) presents a formidable challenge for therapeutic intervention. Natural compounds, with their inherent structural diversity and biological activity, offer a promising avenue for the discovery of novel neurotherapeutics. Among these, Kanshone C, a sesquiterpenoid isolated from Nardostachys jatamansi, and its derivatives have emerged as compounds of interest for their potential neuropharmacological effects. This technical guide provides a comprehensive overview of the current understanding of the molecular targets and mechanisms of action of this compound and related compounds within the CNS, with a focus on their anti-neuroinflammatory and neuroprotective properties.

Modulation of Key Signaling Pathways in Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Microglia, the resident immune cells of the CNS, play a central role in orchestrating the neuroinflammatory response. Studies on sesquiterpenoids from Nardostachys jatamansi have elucidated their significant impact on key inflammatory signaling pathways within these cells.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. Sesquiterpenoids, structurally related to this compound, have been shown to exert their anti-neuroinflammatory effects by potently inhibiting this pathway in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[1] The mechanism of inhibition involves the suppression of IκB-α phosphorylation, which prevents the translocation of the NF-κB dimer into the nucleus and subsequent transcription of pro-inflammatory mediators.[1]

Experimental Protocol: Assessment of NF-κB Inhibition in BV2 Microglial Cells

-

Cell Culture and Treatment: BV2 microglial cells are cultured in appropriate media and seeded in culture plates. The cells are then pre-treated with varying concentrations of the test compound (e.g., this compound derivative) for a specified duration, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Western Blot Analysis for IκB-α Phosphorylation: Following treatment, cell lysates are prepared and subjected to SDS-PAGE. Proteins are then transferred to a membrane and probed with primary antibodies specific for phosphorylated IκB-α and total IκB-α. The levels of phosphorylated IκB-α are normalized to total IκB-α to determine the extent of inhibition.

-

Immunofluorescence for NF-κB Translocation: Cells grown on coverslips are treated as described above. After fixation and permeabilization, the cells are incubated with an antibody against the p65 subunit of NF-κB. A fluorescently labeled secondary antibody is then used for visualization. The localization of NF-κB (cytoplasmic vs. nuclear) is observed using fluorescence microscopy to assess the inhibition of its nuclear translocation.

Modulation of the AKT/mTOR Signaling Pathway

The AKT/mTOR signaling pathway is a crucial regulator of cell metabolism, growth, and survival. An ethyl acetate extract of Nardostachys jatamansi, rich in the sesquiterpenoid nardosinone, has demonstrated neuroprotective effects by inhibiting the phosphorylation of AKT and mTOR in activated BV-2 cells.[2] This inhibition leads to a decrease in the secretion of chemokines and inflammatory factors.[2]

Experimental Protocol: Analysis of AKT/mTOR Pathway Modulation

-

Cell Culture and Treatment: BV-2 microglial cells are cultured and treated with the test compound and LPS as described for the NF-κB assay.

-

Western Blot Analysis: Cell lysates are subjected to Western blotting using primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated mTOR (p-mTOR), and total mTOR. The ratio of phosphorylated to total protein is calculated to assess the inhibitory effect of the compound on the pathway.

-

Chemokine and Cytokine Measurement: The levels of secreted chemokines (e.g., CCL5, CXCL10) and inflammatory factors (e.g., NO) in the cell culture supernatant are quantified using specific ELISA kits or Griess assay for nitric oxide.

Effects on Serotonin Transporter Activity

The serotonin transporter (SERT) is a key regulator of serotonergic neurotransmission and a target for many antidepressant medications. Interestingly, certain derivatives of this compound have been shown to interact with this transporter. Specifically, nardochalaristolones C and D, and nardoflavaristolone A, which are sesquiterpenoid hybrids derived from this compound, have been found to significantly enhance SERT activity.[3] This finding suggests a potential role for this compound-based compounds in modulating serotonergic signaling, which warrants further investigation for conditions such as depression.

| Compound | Source | Molecular Target | Effect |

| Sesquiterpenoids (related to this compound) | Nardostachys jatamansi | NF-κB signaling pathway | Inhibition of IκB-α phosphorylation |

| Nardosinone-rich extract | Nardostachys jatamansi | AKT/mTOR signaling pathway | Inhibition of AKT and mTOR phosphorylation |

| Nardochalaristolones C and D | This compound derivative | Serotonin Transporter (SERT) | Enhanced activity |

| Nardoflavaristolone A | This compound derivative | Serotonin Transporter (SERT) | Enhanced activity |

Table 1: Summary of Molecular Targets and Effects of this compound and Related Compounds in the CNS

Experimental Workflow for Screening Neuroprotective Compounds

The identification and characterization of neuroprotective compounds require a systematic experimental approach. A general workflow for screening natural products like this compound for their anti-neuroinflammatory and neuroprotective potential is outlined below.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its structural relatives from Nardostachys jatamansi represent a promising class of compounds for the development of novel CNS therapies. Their ability to modulate key signaling pathways involved in neuroinflammation, such as NF-κB and AKT/mTOR, provides a solid foundation for their neuroprotective effects. Furthermore, the discovery of this compound derivatives that enhance SERT activity opens up new avenues for research into their potential antidepressant properties.

Future research should focus on elucidating the direct molecular binding targets of this compound and its active derivatives. Quantitative binding assays and structural biology studies will be crucial in identifying the specific proteins with which these compounds interact. Moreover, in-depth preclinical studies using animal models of neurodegenerative diseases and mood disorders are necessary to validate the therapeutic potential of this intriguing family of natural products. A deeper understanding of their structure-activity relationships will also be vital for the rational design and synthesis of more potent and selective analogs for CNS drug development.

References

- 1. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nardostachys jatamansi Extract and Nardosinone Exert Neuroprotective Effects by Suppressing Glucose Metabolic Reprogramming and Modulating T Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Six this compound-derived sesquiterpenoid hybrids nardochalaristolones A-D, nardoflavaristolone A and dinardokanshone F from Nardostachys jatamansi DC - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Pathway to a Medicinal Marvel: A Technical Guide to the Biosynthesis of Kanshone C in Nardostachys Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kanshone C, a significant bioactive sesquiterpenoid isolated from the roots of Nardostachys species, has garnered considerable interest for its potential therapeutic applications. Understanding its biosynthesis is pivotal for metabolic engineering and sustainable production. This technical guide synthesizes the current knowledge on the biosynthetic pathway of this compound, presenting a putative route from primary metabolites to the final complex structure. It details the key enzyme families implicated in this process, summarizes the quantitative distribution of this compound within the plant, and provides an overview of the experimental methodologies employed to elucidate this pathway. This document serves as a comprehensive resource for researchers aiming to further investigate and harness the medicinal potential of this compound.

Introduction

Nardostachys jatamansi, a perennial herb native to the Himalayas, is a rich source of a variety of sesquiterpenoids, which are major contributors to its medicinal properties.[1] Among these, nardosinone-type sesquiterpenoids are prominent, with this compound being a noteworthy constituent.[1] The biosynthesis of these complex natural products is a multi-step enzymatic process, the elucidation of which is crucial for ensuring a sustainable supply for research and pharmaceutical development. This guide provides an in-depth overview of the current understanding of the this compound biosynthetic pathway.

The Putative Biosynthetic Pathway of this compound